molecular formula C15H17N3O5S B10941100 1-(Furan-2-ylmethyl)-4-[(3-nitrophenyl)sulfonyl]piperazine

1-(Furan-2-ylmethyl)-4-[(3-nitrophenyl)sulfonyl]piperazine

Cat. No.: B10941100
M. Wt: 351.4 g/mol
InChI Key: OWEMSHPNYLJVFC-UHFFFAOYSA-N
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Description

1-(2-FURYLMETHYL)-4-[(3-NITROPHENYL)SULFONYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a furylmethyl group and a nitrophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-FURYLMETHYL)-4-[(3-NITROPHENYL)SULFONYL]PIPERAZINE typically involves the reaction of 1-(2-furylmethyl)piperazine with 3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-FURYLMETHYL)-4-[(3-NITROPHENYL)SULFONYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form corresponding furyl ketones or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Furyl ketones or carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(2-FURYLMETHYL)-4-[(3-NITROPHENYL)SULFONYL]PIPERAZINE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound can be incorporated into polymers to enhance their properties.

    Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-(2-FURYLMETHYL)-4-[(3-NITROPHENYL)SULFONYL]PIPERAZINE involves its interaction with specific molecular targets. The nitrophenylsulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The furylmethyl group can enhance the compound’s binding affinity to certain receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-FURYLMETHYL)-4-[(4-NITROPHENYL)SULFONYL]PIPERAZINE
  • 1-(2-FURYLMETHYL)-4-[(3-METHOXYPHENYL)SULFONYL]PIPERAZINE
  • 1-(2-FURYLMETHYL)-4-[(3-CHLOROPHENYL)SULFONYL]PIPERAZINE

Uniqueness

1-(2-FURYLMETHYL)-4-[(3-NITROPHENYL)SULFONYL]PIPERAZINE is unique due to the presence of both a furylmethyl group and a nitrophenylsulfonyl group. This combination imparts distinct chemical properties, such as enhanced reactivity and binding affinity, making it valuable for various applications.

Properties

Molecular Formula

C15H17N3O5S

Molecular Weight

351.4 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-4-(3-nitrophenyl)sulfonylpiperazine

InChI

InChI=1S/C15H17N3O5S/c19-18(20)13-3-1-5-15(11-13)24(21,22)17-8-6-16(7-9-17)12-14-4-2-10-23-14/h1-5,10-11H,6-9,12H2

InChI Key

OWEMSHPNYLJVFC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CO2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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